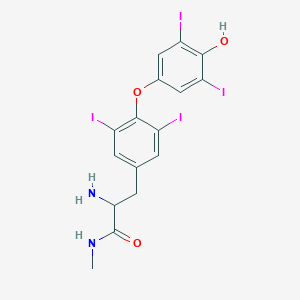
L-Thyroxine-N-methylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Thyroxine-N-methylamide is a synthetic compound that is structurally related to L-thyroxine, a hormone produced by the thyroid gland. It is often found as a potential impurity in commercial preparations of L-thyroxine . The compound has a molecular formula of C16H14I4N2O3 and a molecular weight of 789.9 g/mol .
Preparation Methods
The synthesis of L-Thyroxine-N-methylamide involves multiple steps. One common method starts with the iodination of 3,5-diiodothyronine, followed by coupling with N-methylated amines . The reaction conditions typically involve the use of solvents like DMF or DMSO and may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to produce larger quantities. These methods also focus on minimizing impurities and optimizing yield .
Chemical Reactions Analysis
L-Thyroxine-N-methylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deiodinated compounds .
Scientific Research Applications
L-Thyroxine-N-methylamide has several scientific research applications:
Chemistry: It is used as a reference standard for the analysis of impurities in L-thyroxine preparations.
Biology: The compound is studied for its potential effects on thyroid hormone receptors and related pathways.
Industry: It is used in the quality control of pharmaceutical products containing L-thyroxine.
Mechanism of Action
The mechanism of action of L-Thyroxine-N-methylamide involves its interaction with thyroid hormone receptors. It mimics the action of L-thyroxine by binding to these receptors and influencing the transcription of thyroid hormone-responsive genes . This interaction affects various physiological processes, including metabolism, growth, and development .
Comparison with Similar Compounds
L-Thyroxine-N-methylamide is unique compared to other thyroid hormone analogs due to its specific structural modifications. Similar compounds include:
L-thyroxine: The primary hormone produced by the thyroid gland.
3,5,3’-triiodothyronine (T3): The active form of thyroid hormone.
Diiodothyronines: Metabolites of thyroid hormones with distinct biological activities.
These compounds differ in their potency, receptor affinity, and physiological effects, making this compound a valuable compound for specific research applications .
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I4N2O3/c1-22-16(24)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(23)10(18)6-8/h2-3,5-6,13,23H,4,21H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBBJJOQJVIIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

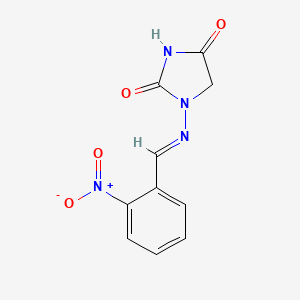

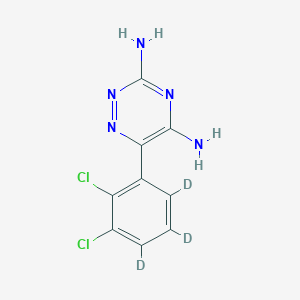
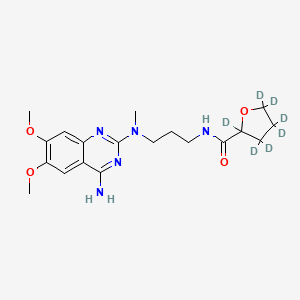

![[(1S,2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829132.png)
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrate](/img/structure/B10829137.png)
![(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829140.png)
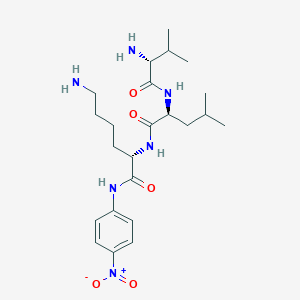
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonicaciddihydrate](/img/structure/B10829161.png)
![N-[6-(cyclopropylmethoxy)-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829176.png)
![2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid](/img/structure/B10829181.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid](/img/structure/B10829182.png)
